3-Bromo-5-thiophen-3-yl-pyridine

Description

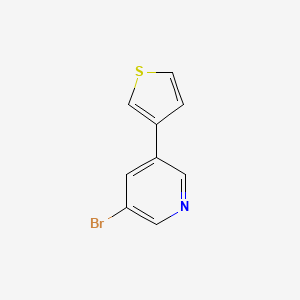

3-Bromo-5-thiophen-3-yl-pyridine (systematic name: 3-(5-bromo-2-thienyl)pyridine) is a brominated pyridine derivative with a thiophene substituent. Its molecular formula is C₉H₆BrNS, and it is identified by the registry number MFCD04971290 . The compound features a pyridine ring substituted at the 3-position with bromine and at the 5-position with a thiophen-3-yl group. This structure combines the electron-withdrawing nature of bromine with the electron-rich thiophene moiety, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical development.

Properties

Molecular Formula |

C9H6BrNS |

|---|---|

Molecular Weight |

240.12 g/mol |

IUPAC Name |

3-bromo-5-thiophen-3-ylpyridine |

InChI |

InChI=1S/C9H6BrNS/c10-9-3-8(4-11-5-9)7-1-2-12-6-7/h1-6H |

InChI Key |

IYAGRWHFCHXMGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C2=CC(=CN=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Bromo-5-Methoxypyridine (CAS 50720-12-2)

- Molecular Formula: C₆H₆BrNO .

- Substituents : Bromine at the 3-position and methoxy (-OCH₃) at the 5-position.

- Key Differences :

- The methoxy group is electron-donating, enhancing the pyridine ring’s electron density compared to the electron-rich thiophene in the target compound.

- Reactivity: Methoxy groups typically undergo demethylation or nucleophilic substitution, whereas thiophene facilitates electrophilic substitution or metal-catalyzed coupling (e.g., Suzuki-Miyaura) .

- Applications : Widely used as a pharmaceutical intermediate, particularly in antipsychotic and antiviral drug synthesis .

3-Bromo-5-ethoxypyridine (CAS 17117-17-8)

- Molecular Formula: C₇H₈BrNO .

- Substituents : Ethoxy (-OCH₂CH₃) at the 5-position.

- Key Differences :

3-Bromo-5-hydroxypyridine

- Molecular Formula: C₅H₄BrNO .

- Substituents : Hydroxyl (-OH) at the 5-position.

- Key Differences :

3-Bromo-5-(3-methoxyphenyl)pyridine (CAS 675590-10-0)

- Molecular Formula: C₁₂H₁₀BrNO .

- Substituents : A 3-methoxyphenyl group at the 5-position.

- Key Differences: The extended aromatic system (phenyl ring) increases molecular rigidity and planarity, contrasting with the non-planar thiophene ring in the target compound. Applications: Used in materials science for liquid crystals or organic semiconductors due to extended conjugation .

Structural and Crystallographic Insights

- Thiophene vs. Heterocyclic Substituents : The thiophene ring in this compound adopts a puckered conformation, as described by Cremer and Pople’s ring-puckering coordinates . This contrasts with planar substituents like methoxyphenyl, which stabilize flat molecular architectures.

- Crystallography: The monoclinic crystal system (space group P2₁/c) observed in related bromopyridine derivatives (e.g., a structurally complex oxadiazole analog) suggests similar packing behaviors for the target compound . SHELX software is commonly employed for refining such structures, ensuring accuracy in bond-length and angle measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.